molecular formula C18H18IN3OS B3954180 2-iodo-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

2-iodo-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B3954180
M. Wt: 451.3 g/mol
InChI Key: QFGKLZYZKKHTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by Bayer AG, and has since been the focus of numerous scientific studies due to its promising anticancer properties.

Mechanism of Action

2-iodo-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide 43-9006 works by inhibiting the activity of several key signaling pathways involved in cancer cell proliferation and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways. Specifically, this compound binds to the ATP-binding site of RAF kinases, preventing their activation and downstream signaling. It also inhibits the activity of VEGFR-2, preventing the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-iodo-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide 43-9006 is its potent anticancer activity, which has been demonstrated in numerous preclinical studies. In addition, this compound has a relatively favorable safety profile, with manageable side effects. However, one limitation of this compound 43-9006 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-iodo-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide 43-9006, including:
1. Development of more potent and selective RAF kinase inhibitors that can overcome resistance to this compound 43-9006.
2. Investigation of the use of this compound 43-9006 in combination with other anticancer agents, such as immune checkpoint inhibitors or other targeted therapies.
3. Exploration of the use of this compound 43-9006 in other types of cancer, such as melanoma or non-small cell lung cancer.
4. Investigation of the use of this compound 43-9006 in combination with radiation therapy or other forms of localized treatment.
5. Development of more effective formulations of this compound 43-9006 that can improve its solubility and bioavailability.

Scientific Research Applications

2-iodo-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide 43-9006 has been extensively studied for its potential use in cancer treatment, particularly in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. In preclinical studies, this compound has been shown to inhibit the activity of several key signaling pathways involved in cancer cell proliferation and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways.

properties

IUPAC Name

2-iodo-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18IN3OS/c19-16-6-2-1-5-15(16)17(23)21-18(24)20-13-7-9-14(10-8-13)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGKLZYZKKHTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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